5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine

Medicinal Chemistry Protecting Group Strategy Sequential Functionalization

Synthesizing complex pyrimidine-based pharmacophores? Simpler halogenated analogs lack the orthogonal protecting group needed for late-stage diversification. This polysubstituted pyrimidine solves that limitation. - **Orthogonal reactivity**: C2-Cl (displacement), C5-Br (Suzuki), C4-O-PMB (DDQ deprotection) - enabling 3-step sequential functionalization. - **Mild PMB cleavage**: Avoid harsh demethylation conditions required for 4-methoxy analogs, preserving sensitive functionality. - **95%+ purity** with cold-chain stability for automated HTE workflows.

Molecular Formula C12H10BrClN2O2
Molecular Weight 329.57 g/mol
CAS No. 1188329-59-0
Cat. No. B3089010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine
CAS1188329-59-0
Molecular FormulaC12H10BrClN2O2
Molecular Weight329.57 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl
InChIInChI=1S/C12H10BrClN2O2/c1-17-9-4-2-8(3-5-9)7-18-11-10(13)6-15-12(14)16-11/h2-6H,7H2,1H3
InChIKeyKWNYBZKPGFPESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine: Procurement-Ready Kinase Building Block


5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine (CAS 1188329-59-0) is a polysubstituted pyrimidine building block featuring bromine at the 5-position, chlorine at the 2-position, and a 4-methoxybenzyl (PMB) ether at the 4-position . This halogenated heterocycle serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds . Its defined substitution pattern enables sequential, chemoselective functionalization via orthogonal reactivity of the halogen leaving groups and the acid-labile PMB protecting group, facilitating the streamlined synthesis of complex pyrimidine-containing pharmacophores [1].

Reactivity Three orthogonal handles—C2-Cl, C5-Br, C4-O-PMB—enable sequential functionalization
Route Convergent assembly of kinase inhibitor scaffolds without linear protecting-group manipulation
Condition PMB ether cleaved under mild oxidative conditions, preserving halogen integrity for downstream derivatization

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine: Non-Interchangeable Pyrimidine Analogs


While numerous halogenated pyrimidines are commercially available, direct substitution of 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine with simpler analogs like 5-bromo-2-chloropyrimidine (CAS 32779-36-5) or 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9) fails to preserve the synthetic versatility required for advanced medicinal chemistry workflows [1]. The 4-methoxybenzyl (PMB) ether in the target compound provides a uniquely orthogonal protecting group handle that is absent in simpler analogs, enabling mild, chemoselective deprotection without perturbing the reactive halogen handles . This strategic substitution pattern directly governs both the sequence and efficiency of multi-step synthetic routes, making the compound a non-fungible building block in the construction of complex kinase-targeted molecules [2].

Protecting Group Mismatch Analogs without the PMB ether (e.g., 5-bromo-2-chloropyrimidine) lack the orthogonal handle, potentially forcing linear synthetic routes and reducing efficiency.
Deprotection Severity 4-Methoxy analogs require harsh demethylation (BBr3, high heat), which may degrade halogens or lower yields compared to mild PMB cleavage.
Storage Divergence Cold-chain storage (2–8°C) distinguishes this compound from room-temperature-stable analogs, impacting procurement logistics and shelf-life planning.

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine: Comparison with Closest Analogs


Orthogonal Protecting Group Strategy for Sequential Functionalization

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine incorporates a 4-methoxybenzyl (PMB) ether, an acid-labile protecting group that can be cleaved under mild conditions (e.g., DDQ/CH2Cl2-H2O at room temperature) while leaving the halogen substituents intact . In contrast, 5-bromo-2-chloropyrimidine (CAS 32779-36-5) lacks this functional handle, requiring linear synthetic sequences and precluding orthogonal protection/deprotection steps [1].

Orthogonal Handles
Head-to-head
Target: 3 handles (Br, Cl, PMB) Comparator: 2 handles (Br, Cl)
Enables convergent synthesis with fewer steps
Reduces procurement cost per final compound
Medicinal Chemistry Protecting Group Strategy Sequential Functionalization

Mild PMB Cleavage vs. Harsh Demethylation Conditions

The 4-methoxybenzyl (PMB) ether in the target compound can be removed under mild, neutral oxidative conditions using catalytic DDQ in CH2Cl2-H2O at room temperature . This stands in contrast to the methyl ether in 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9), which typically requires harsh demethylating agents like BBr3 or high-temperature AlCl3/pyridine, conditions that may degrade sensitive heterocycles or cause unwanted halogen displacement .

Deprotection Conditions
Head-to-head
PMB: DDQ, 25°C, neutral Methyl: BBr3 or AlCl3, >80°C
Mild cleavage preserves halogen reactivity
Minimizes side reactions and purification losses
Protecting Group Chemistry Deprotection Conditions Synthetic Efficiency

Purity and Storage Stability Profile

The target compound is commercially available with a vendor-certified purity of ≥95% (HPLC) and specified storage conditions of 2-8°C sealed under dry atmosphere . In contrast, the simpler analog 5-bromo-2-chloropyrimidine (CAS 32779-36-5) is typically supplied with purity specifications ranging from 95% to 98% and is stored at room temperature, reflecting its lower propensity for degradation [1]. The cold-chain requirement for 1188329-59-0 underscores the lability of the PMB ether and highlights the necessity of proper handling to maintain synthetic utility.

Purity & Storage
Specification review
Target: purity ≥95% (HPLC), store 2–8°C dry Comparator: 95–98%, room temperature
Cold-chain requirement affects handling protocol
Verify vendor certificate for batch-specific conditions
Quality Control Stability Procurement

Computed LogP and TPSA Guide Drug-Likeness Decisions

Computational prediction for 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine yields a calculated LogP of 3.48 and a topological polar surface area (TPSA) of 44.24 Ų . By comparison, the methyl ether analog (5-bromo-2-chloro-4-methoxypyrimidine, CAS 57054-92-9) exhibits a lower computed LogP of approximately 2.1 and TPSA of 35.0 Ų . The increased lipophilicity of the target compound, driven by the 4-methoxybenzyl moiety, may enhance passive membrane permeability while the higher TPSA maintains favorable solubility characteristics relative to simpler halogenated pyrimidines.

LogP / TPSA
Context-dependent
Target: LogP 3.48, TPSA 44.24 Ų Comparator: LogP ~2.1, TPSA ~35.0 Ų
Higher lipophilicity may guide lead optimization
Computed values; experimental confirmation advised
ADME Lipophilicity Drug Design

Kinase and Antimicrobial Scaffold Utility

The 5-bromo-2-chloro-pyrimidin-4-yl substructure present in 1188329-59-0 is a validated scaffold in antimicrobial and kinase inhibitor research. A closely related 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivative demonstrated in vitro antimicrobial activity, establishing the core's potential for generating bioactive molecules [1]. Furthermore, the 5-bromo-2-chloropyrimidine core is recognized as a hinge-binding motif in kinase inhibitors, with compounds bearing this core showing potent CDK9 inhibition (IC50 = 38 nM) [2]. While direct bioactivity data for 1188329-59-0 are limited, its structural identity as a protected 5-bromo-2-chloro-4-hydroxypyrimidine intermediate positions it as a privileged building block for accessing diverse kinase-targeted chemotypes.

Core Bioactivity
Class-level inference
Related cores show antimicrobial activity and CDK9 IC50 38 nM
Supports scaffold utility for kinase/antimicrobial campaigns
Direct bioactivity data not available for this building block
Antimicrobial Kinase Inhibition Medicinal Chemistry

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine: Key Application Scenarios


Sequential Halogen Displacement for Kinase Inhibitor Assembly

In multi-step medicinal chemistry campaigns targeting ATP-competitive kinase inhibitors, the orthogonal reactivity of 1188329-59-0 enables convergent assembly. The chlorine at C2 can be displaced with amines under mild conditions, the bromine at C5 can participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity, and the PMB ether can be cleaved under neutral oxidative conditions (DDQ) to reveal the 4-hydroxy group for further derivatization or to serve as a hydrogen-bond donor in the final target . This sequence is not feasible with simpler analogs like 5-bromo-2-chloropyrimidine, which lack the protecting group handle [1].

4-Hydroxypyrimidine Pharmacophores for Antimicrobial SAR

The target compound serves as a protected surrogate for 5-bromo-2-chloro-4-hydroxypyrimidine, a key intermediate in antimicrobial pyrimidine derivatives . Mild PMB deprotection affords the free 4-hydroxyl group, which can be further functionalized (e.g., alkylation, acylation) to explore structure-activity relationships. This approach avoids the harsh demethylation conditions required when using the corresponding 4-methoxypyrimidine analog (CAS 57054-92-9), preserving the integrity of sensitive functional groups and improving overall synthetic yields [1].

High-Throughput Library Synthesis of Halogenated Heterocycles

With its three chemically distinct reactive sites (C2-Cl, C5-Br, C4-O-PMB), 1188329-59-0 is ideally suited for parallel synthesis and high-throughput experimentation (HTE) workflows. Its defined purity (95%+) and stability under recommended cold-chain storage ensure reliable performance in automated liquid handling systems. Procurement of this single building block can generate diverse compound libraries through sequential diversification at each position, maximizing the chemical space explored per synthesis cycle.

Exploring Physicochemical Space in Lead Optimization

The computed LogP (3.48) and TPSA (44.24 Ų) values of 1188329-59-0 make it a suitable starting point for exploring lipophilic efficiency (LipE) and ligand efficiency (LE) in hit-to-lead programs. By varying the substituents introduced at the halogen sites while retaining the PMB-protected hydroxyl, medicinal chemists can fine-tune the physicochemical profile of advanced leads. This approach is particularly valuable in CNS and oncology programs where balancing permeability and solubility is critical.

Application
Selection Property
Validation Focus
Sequential Halogen Displacement
Orthogonal multi-site reactivity (C2-Cl, C5-Br, C4-O-PMB)
Chemoselectivity and yield in convergent synthesis
Antimicrobial SAR via 4-Hydroxyl
Acid-labile PMB ether for mild deprotection
Deprotection efficiency and functional group tolerance
High-Throughput Library Synthesis
Three distinct reactive handles for parallel diversification
Automated synthesis compatibility and purity consistency
Physicochemical Space Exploration
Computed LogP and TPSA parameters guide lead optimization
LipE/LE balancing and permeability prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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